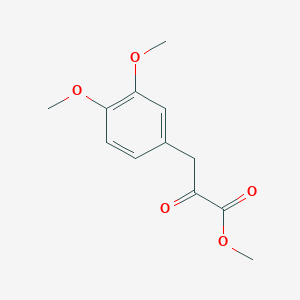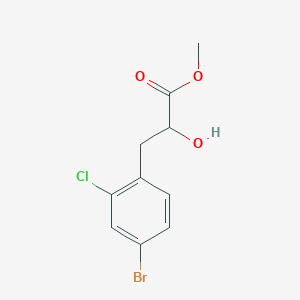![molecular formula C16H17BrN4O2 B13684727 N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B13684727.png)
N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline is a complex organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a diazenyl group (-N=N-) attached to two phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline typically involves a multi-step process. One common method starts with the diazotization of 4-nitroaniline to form the corresponding diazonium salt. This intermediate is then coupled with N-ethyl-N-(2-bromoethyl)aniline under controlled conditions to yield the target compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The diazenyl group can be reduced to form corresponding hydrazine derivatives.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the bromoethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted aniline derivatives.
科学研究应用
N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo isomerization, leading to changes in the compound’s conformation and its ability to bind to specific targets. This can result in the modulation of various biochemical pathways, influencing cellular functions and responses.
相似化合物的比较
Similar Compounds
4-(4-nitrophenylazo)aniline: Similar in structure but lacks the bromoethyl and ethyl groups.
N-(p-Nitrophenethyl)aniline: Contains a nitrophenyl group but differs in the positioning of the substituents.
Uniqueness
N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline is unique due to the presence of both bromoethyl and nitrophenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its interactions with biological targets make it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C16H17BrN4O2 |
|---|---|
分子量 |
377.24 g/mol |
IUPAC 名称 |
N-(2-bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H17BrN4O2/c1-2-20(12-11-17)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)21(22)23/h3-10H,2,11-12H2,1H3 |
InChI 键 |
CKHNMQGWFJTOFK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCBr)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



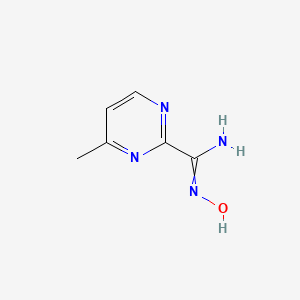
![4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13684656.png)
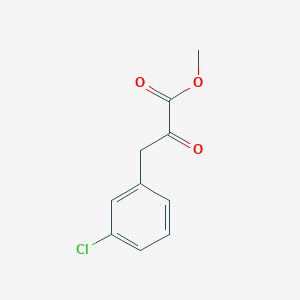
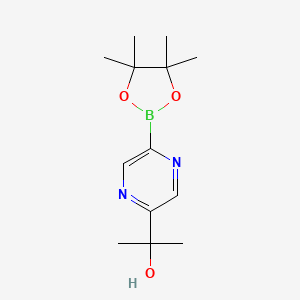
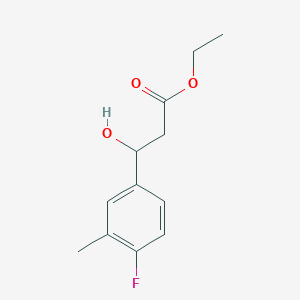
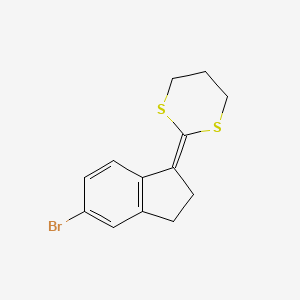
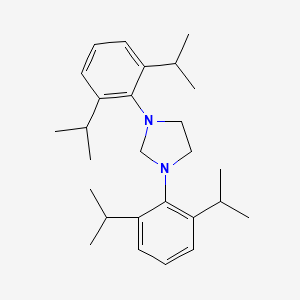
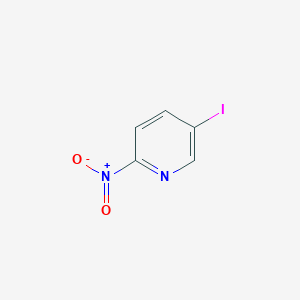
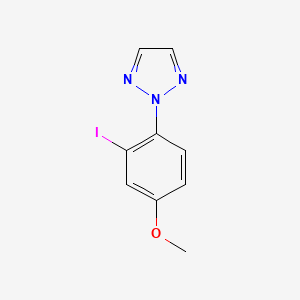
![6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13684711.png)

